molecular formula C16H26N2O B2894036 N-(1-adamantylmethyl)pyrrolidine-1-carboxamide CAS No. 126334-15-4

N-(1-adamantylmethyl)pyrrolidine-1-carboxamide

Cat. No. B2894036
M. Wt: 262.397
InChI Key: PTWIZNCKJRJVHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(1-adamantylmethyl)pyrrolidine-1-carboxamide” is a compound that contains a pyrrolidine ring . The pyrrolidine ring is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine compounds can be achieved through two main strategies . The first involves ring construction from different cyclic or acyclic precursors, while the second involves the functionalization of preformed pyrrolidine rings, such as proline derivatives .


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its three-dimensional (3D) structure due to the non-planarity of the ring . This phenomenon is known as “pseudorotation”. The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features .


Chemical Reactions Analysis

The pyrrolidine ring in the molecule allows for efficient exploration of the pharmacophore space due to sp3-hybridization . This contributes to the stereochemistry of the molecule and allows for increased three-dimensional (3D) coverage .

Scientific Research Applications

Synthesis and Material Applications

  • Polymer Synthesis : Adamantane-containing polyamide-imides were synthesized using N-(1-adamantylmethyl)pyrrolidine-1-carboxamide derivatives. These polymers are noted for their high glass transition temperatures and stability, making them suitable for advanced material applications (Liaw & Liaw, 2001).

  • Electroactive Aromatic Polymers : The compound's derivatives are used in creating electroactive aromatic polyamides and polyimides, featuring good solubility, mechanical strength, and thermal stability. This suggests potential applications in electronic devices (Hsiao et al., 2009).

Medicinal Chemistry and Drug Development

  • Antiviral Agents : Derivatives of N-(1-adamantylmethyl)pyrrolidine-1-carboxamide exhibit activity against influenza A virus, offering potential for developing new antiviral drugs (Stamatiou et al., 2001).

  • Antibacterial Properties : Some derivatives have shown potent antibacterial activity, particularly against Gram-positive bacteria, and moderate antifungal activity, indicating potential for treating bacterial infections (Kadi et al., 2007).

  • Dipeptidyl Peptidase IV Inhibitors : Certain derivatives have been explored as dipeptidyl peptidase IV inhibitors with potential applications in treating type 2 diabetes (Villhauer et al., 2003).

  • Serotonin Receptor Activities : Adamantyl aryl- and heteroarylpiperazine derivatives of N-(1-adamantylmethyl)pyrrolidine-1-carboxamide have shown activities at serotonin receptors, suggesting potential for developing anxiolytic and antidepressant agents (Abou-Gharbia et al., 1999).

Safety And Hazards

While specific safety and hazard information for “N-(1-adamantylmethyl)pyrrolidine-1-carboxamide” is not available in the retrieved papers, some pyrrolidine alkaloids have been identified to exert toxic effects on animal organs .

Future Directions

The pyrrolidine ring is a versatile scaffold for the design of new compounds with different biological profiles . Future research could focus on exploring the synthetic strategies and structure-activity relationships of pyrrolidine compounds .

properties

IUPAC Name

N-(1-adamantylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O/c19-15(18-3-1-2-4-18)17-11-16-8-12-5-13(9-16)7-14(6-12)10-16/h12-14H,1-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTWIZNCKJRJVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-adamantylmethyl)pyrrolidine-1-carboxamide

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